molecular formula C12H19NOS B5013956 Thiazole, 4-(2-ethyltetrahydro-2-methyl-2H-pyran-4-yl)-2-methyl- CAS No. 88572-14-9

Thiazole, 4-(2-ethyltetrahydro-2-methyl-2H-pyran-4-yl)-2-methyl-

Cat. No.: B5013956
CAS No.: 88572-14-9
M. Wt: 225.35 g/mol
InChI Key: YPZFGDOTQMFJSL-UHFFFAOYSA-N
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Description

Thiazole derivatives are a critical class of heterocyclic compounds with diverse applications in medicinal chemistry, materials science, and industrial processes. The compound Thiazole, 4-(2-ethyltetrahydro-2-methyl-2H-pyran-4-yl)-2-methyl- features a thiazole core substituted at the 4-position with a 2-ethyltetrahydro-2-methyl-2H-pyran-4-yl group and a methyl group at the 2-position.

Properties

IUPAC Name

4-(2-ethyl-2-methyloxan-4-yl)-2-methyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NOS/c1-4-12(3)7-10(5-6-14-12)11-8-15-9(2)13-11/h8,10H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPZFGDOTQMFJSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC(CCO1)C2=CSC(=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00386396
Record name Thiazole, 4-(2-ethyltetrahydro-2-methyl-2H-pyran-4-yl)-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00386396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88572-14-9
Record name Thiazole, 4-(2-ethyltetrahydro-2-methyl-2H-pyran-4-yl)-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00386396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The compound Thiazole, 4-(2-ethyltetrahydro-2-methyl-2H-pyran-4-yl)-2-methyl has garnered attention in recent research due to its potential therapeutic applications. This article delves into the biological activity of this specific thiazole compound, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of Thiazole, 4-(2-ethyltetrahydro-2-methyl-2H-pyran-4-yl)-2-methyl is C15H19NOSC_{15}H_{19}NOS with a molecular weight of approximately 273.4 g/mol. The compound features a thiazole ring, which is a well-documented pharmacophore known for its significant biological activity.

1. Antimicrobial Activity

Thiazole derivatives exhibit notable antimicrobial properties. Research indicates that compounds containing the thiazole scaffold can effectively inhibit various bacterial and fungal strains. A study reported that certain thiazole derivatives showed promising activity against Candida albicans and Aspergillus niger, with minimum inhibitory concentration (MIC) values ranging from 3.92 to 4.23 mM .

CompoundTarget OrganismMIC (mM)
5bC. albicans3.92
5cA. niger4.01

2. Anticancer Potential

The anticancer properties of thiazole derivatives have been extensively studied, with several compounds demonstrating cytotoxic effects against various cancer cell lines. For instance, compounds derived from thiazole have shown efficacy in inhibiting the proliferation of breast and lung cancer cells .

Case Study : A specific study highlighted that a thiazole-integrated compound exhibited significant anticancer activity due to the presence of a thiazolin-4-one ring system, which enhanced its effectiveness against cancer cells .

3. Anti-inflammatory Effects

Thiazoles also possess anti-inflammatory properties. Research has demonstrated that certain thiazole derivatives can reduce inflammation markers in vitro and in vivo models. This activity is often linked to their ability to inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of thiazole compounds is highly dependent on their structural characteristics. Modifications on the thiazole ring or substituents can significantly influence their pharmacological profiles.

Key Findings :

  • The presence of electron-withdrawing groups (e.g., nitro groups) enhances antimicrobial activity.
  • Increased lipophilicity through structural modifications can improve cellular permeability and bioavailability.

Scientific Research Applications

Biological Activities

Thiazole derivatives are known for their broad spectrum of biological activities, including:

  • Antitumor Activity :
    • Thiazole compounds have shown promising results against various cancer cell lines. Research indicates that derivatives exhibit cytotoxic effects against human hepatocellular carcinoma (HepG-2), colorectal carcinoma (HCT-116), and breast cancer (MCF-7) cell lines. For instance, certain thiazole derivatives demonstrated significant antitumor activity with low IC50 values, indicating high potency .
  • Antimicrobial Properties :
    • Many thiazole derivatives possess antibacterial activity against both gram-positive and gram-negative bacteria. Studies have shown that these compounds can inhibit bacterial growth effectively, making them potential candidates for developing new antibiotics .
  • Hepatoprotective Effects :
    • Some thiazole derivatives exhibit hepatoprotective properties in vitro, demonstrating their ability to protect liver cells from toxic substances like carbon tetrachloride (CCl4) .

Case Study 1: Antitumor Evaluation

A study synthesized a series of thiazole derivatives and evaluated their cytotoxicity against MCF-7 and HepG-2 cell lines. The most potent derivative showed IC50 values of 2.57 µM for MCF-7 and 7.26 µM for HepG-2, outperforming standard drugs like Staurosporine . The mechanism of action involved inducing apoptosis and inhibiting cell cycle progression.

Case Study 2: Antimicrobial Activity

In another investigation, a range of thiazole derivatives was tested for antibacterial activity against common pathogens. Results indicated that several compounds exhibited significant inhibition zones in disk diffusion assays, highlighting their potential as antimicrobial agents .

Potential Applications

Given their diverse biological activities, thiazole compounds can be explored in various applications:

  • Pharmaceutical Development :
    • Thiazole derivatives can serve as lead compounds in drug discovery for cancer therapy and infectious diseases.
  • Agricultural Uses :
    • Their antimicrobial properties may be harnessed in developing new agrochemicals to combat plant pathogens.
  • Material Science :
    • Thiazoles can be utilized in synthesizing functional materials due to their unique chemical properties.

Comparison with Similar Compounds

Key Observations :

  • The pyran-containing compound exhibits the highest molecular weight and lipophilicity, which may enhance membrane permeability in biological systems .
  • Ethoxymethyl and aminomethyl substituents reduce lipophilicity compared to the pyran group but increase polarity, affecting solubility .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing thiazole derivatives with tetrahydro-2H-pyran substituents, and how do reaction conditions affect yield and purity?

  • Methodological Answer : Multi-step synthesis typically involves cyclocondensation reactions (e.g., hydrazine derivatives with carbonyl compounds) or nucleophilic substitutions. For example, tetrahydro-2H-pyran intermediates can be coupled to thiazole cores via Suzuki-Miyaura cross-coupling or alkylation under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Yield optimization requires precise control of stoichiometry, solvent polarity (e.g., ethanol vs. DMF), and catalytic systems (e.g., Pd catalysts for cross-coupling) . Purity is enhanced via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients).

Q. Which analytical techniques are critical for characterizing thiazole derivatives, and how are spectral data interpreted?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) confirms substituent positions and ring conformations. For example, thiazole protons appear as singlets near δ 7.5–8.5 ppm, while tetrahydro-2H-pyran protons show multiplet patterns between δ 1.5–4.5 ppm. Mass spectrometry (ESI-TOF) verifies molecular ions (e.g., [M+H]⁺). Infrared (IR) spectroscopy identifies functional groups (e.g., C=N stretches at ~1600 cm⁻¹). X-ray crystallography resolves stereochemistry in crystalline derivatives .

Q. How can solvent selection impact the regioselectivity of thiazole functionalization reactions?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) stabilize charged intermediates, favoring electrophilic substitutions at electron-rich thiazole positions (e.g., C-5). Non-polar solvents (e.g., toluene) promote radical or neutral pathways, altering regioselectivity. For example, bromination in DMF yields 5-bromothiazoles, while radical-initiated bromination in toluene may target alkyl substituents .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of thiazole derivatives against specific targets (e.g., kinases)?

  • Methodological Answer : Systematic SAR involves synthesizing analogs with varied substituents (e.g., electron-withdrawing groups at C-4, hydrophobic groups at C-2). Enzymatic assays (e.g., fluorescence-based kinase inhibition) quantify IC₅₀ values. Molecular docking (AutoDock Vina) predicts binding modes; for instance, 4-methyl groups on thiazole may occupy hydrophobic pockets in kinase active sites. Data-driven QSAR models (e.g., CoMFA) correlate structural features with activity .

Q. What strategies resolve contradictions in reported biological activity data for thiazole derivatives?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, serum concentration). Standardized protocols (e.g., CLSI guidelines for antimicrobial testing) reduce variability. Meta-analyses of published IC₅₀ values using tools like RevMan can identify outliers. Follow-up studies should validate hits in orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) .

Q. How are multi-step reaction pathways optimized to minimize byproducts in thiazole-polyheterocyclic systems?

  • Methodological Answer : Computational tools (e.g., DFT calculations in Gaussian) predict intermediate stability and transition states. For example, protecting the thiazole nitrogen with a Boc group during pyran ring formation reduces side reactions. Real-time monitoring via LC-MS identifies kinetic bottlenecks. Green chemistry principles (e.g., microwave-assisted synthesis) enhance efficiency and reduce waste .

Q. What role do thiazole derivatives play in photophysical applications, and how are their electronic properties tuned?

  • Methodological Answer : Thiazoles act as electron-deficient cores in OLEDs or dyes. Substituents like cyano groups (e.g., in (E)-4-((2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)amino)benzamide) lower LUMO levels, enhancing electron transport. Time-dependent DFT (TD-DFT) simulations (B3LYP/6-31G*) predict absorption spectra. Experimental validation via UV-Vis (e.g., λₐᵦₛ ~450 nm for nitro-substituted derivatives) guides design .

Methodological Notes

  • Stereochemical Control : Chiral HPLC (Chiralpak AD-H column) separates enantiomers in thiazole-tetrahydrofuran hybrids.
  • Reaction Scale-Up : Pilot-scale synthesis (1 mol) requires flow chemistry systems to maintain exothermic reaction control (e.g., Corning AFR).
  • Toxicity Screening : Ames test and zebrafish embryo models assess genotoxicity and developmental effects before in vivo studies .

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